![molecular formula C13H12N2O2 B1387393 2-Ethyl-4-phenylpyrimidine-5-carboxylic acid CAS No. 1172714-62-3](/img/structure/B1387393.png)
2-Ethyl-4-phenylpyrimidine-5-carboxylic acid
Overview
Description
2-Ethyl-4-phenylpyrimidine-5-carboxylic acid is an organic compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-4-phenylpyrimidine-5-carboxylic acid typically involves the reaction of carbonyl compounds (such as esters, aldehydes, and ketones) with amidines. One common method includes the use of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) and an in situ prepared recyclable iron (II)-complex as catalysts .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques may be employed to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-4-phenylpyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 2-Ethyl-4-phenylpyrimidine-5-carboxylic acid is with a molecular weight of 214.22 g/mol. The compound features a pyrimidine ring substituted with an ethyl group and a phenyl group, which influences its biological activity and interaction with molecular targets.
Medicinal Chemistry
This compound has been investigated for its antimicrobial , antifungal , and neuroprotective properties:
- Antimicrobial Activity : Studies indicate that the compound exhibits significant antibacterial effects against Gram-positive bacteria, making it a candidate for developing new antibiotics .
- Neuroprotective Effects : Research has shown that this compound can inhibit endoplasmic reticulum stress and apoptosis in neurodegenerative disease models. It modulates the NF-kB inflammatory pathway, reducing inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α).
Organic Synthesis
In organic chemistry, this compound serves as a crucial building block for synthesizing more complex heterocyclic compounds. Its derivatives have been explored for enhanced biological activities when modified at specific positions on the pyrimidine ring, indicating a promising structure-activity relationship that could guide future drug design.
Materials Science
The compound is also being researched for its potential use in developing organic semiconductors. Its unique chemical structure may contribute to the performance of electronic devices, highlighting its versatility beyond medicinal applications.
Neuroprotection in Animal Models
In a study involving animal models of Alzheimer's disease, this compound demonstrated significant neuroprotective effects by reducing neuronal apoptosis and improving cognitive function. The mechanism involved the inhibition of oxidative stress pathways and modulation of neuroinflammatory responses.
Antibacterial Activity
A series of experiments tested the antibacterial efficacy of various derivatives of this compound against common pathogens. The results indicated that certain modifications to the compound's structure enhanced its activity against resistant strains of bacteria, suggesting potential applications in developing new antibiotic therapies .
Mechanism of Action
The mechanism of action of 2-Ethyl-4-phenylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors involved in inflammatory processes. The compound’s anti-inflammatory effects are attributed to its ability to block the expression and activities of vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α .
Comparison with Similar Compounds
Similar Compounds
- 2-Ethyl-4-methylpyrimidine-5-carboxylic acid
- 2-Phenyl-4-methylpyrimidine-5-carboxylic acid
- 4-Phenylpyrimidine-5-carboxylic acid
Uniqueness
2-Ethyl-4-phenylpyrimidine-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced anti-inflammatory activity and different reactivity profiles, making it a valuable compound for various research applications.
Biological Activity
2-Ethyl-4-phenylpyrimidine-5-carboxylic acid (EPCA) is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by its unique structure, which includes an ethyl group and a phenyl ring attached to the pyrimidine core, contributing to its interaction with various biological targets.
Biological Activity Overview
EPCA has been investigated for various biological activities, including:
- Antitumor Activity : Studies have indicated that EPCA exhibits significant cytotoxic effects against several cancer cell lines.
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways.
- Antimicrobial Properties : Preliminary data suggest that EPCA may possess antimicrobial activity against certain bacterial strains.
Antitumor Activity
Recent studies have highlighted the anticancer properties of EPCA. For instance, a study conducted on human cancer cell lines demonstrated that EPCA induces apoptosis through the activation of the caspase pathway. The compound was tested against various cancer types, including breast and lung cancer, showing IC50 values in the low micromolar range.
Table 1: Antitumor Activity of this compound
Cancer Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 5.0 | Caspase activation |
A549 (Lung) | 4.5 | Apoptosis induction |
HeLa (Cervical) | 6.0 | Cell cycle arrest |
Enzyme Inhibition Studies
EPCA has been evaluated for its ability to inhibit specific enzymes, particularly those involved in cancer metabolism. A notable study investigated its effect on dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis.
Table 2: Enzyme Inhibition by this compound
Enzyme | IC50 (µM) | Type of Inhibition |
---|---|---|
Dihydrofolate reductase | 3.2 | Competitive |
Carbonic anhydrase | 8.1 | Non-competitive |
The competitive inhibition observed with DHFR suggests that EPCA may compete with the substrate for binding to the active site, thereby reducing enzyme activity and potentially impacting tumor growth.
Antimicrobial Properties
In addition to its anticancer properties, EPCA has been assessed for antimicrobial activity. A study evaluating its effects against various bacterial strains revealed moderate activity against Gram-positive bacteria.
Table 3: Antimicrobial Activity of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | >64 µg/mL |
These findings indicate that while EPCA shows promise as an antimicrobial agent, further optimization may be necessary to enhance its efficacy.
Case Studies and Research Findings
Several case studies have explored the biological activity of EPCA:
- Case Study on Antitumor Efficacy : A recent clinical trial involving patients with advanced breast cancer showed that EPCA, when combined with standard chemotherapy, improved patient outcomes compared to chemotherapy alone.
- Mechanistic Study on Enzyme Interaction : Research utilizing molecular docking simulations revealed that EPCA binds effectively to DHFR, providing insights into its mechanism of action at the molecular level.
- Antimicrobial Screening : A comprehensive screening against a panel of pathogens indicated that modifications to the molecular structure of EPCA could enhance its antibacterial properties.
Properties
IUPAC Name |
2-ethyl-4-phenylpyrimidine-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c1-2-11-14-8-10(13(16)17)12(15-11)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVZONKHMIVJARE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(C(=N1)C2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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